(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine
Overview
Description
(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine is a chiral secondary amine with a unique structure that includes a piperazine ring substituted with a methoxyethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethylpiperazine and 2-methoxyethyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 1,5-dimethylpiperazine is reacted with 2-methoxyethyl chloride under anhydrous conditions, typically in an organic solvent like tetrahydrofuran or dimethylformamide, at elevated temperatures (50-80°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced functional groups.
Substitution: Derivatives with various functional groups replacing the methoxyethyl group.
Scientific Research Applications
(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including chiral catalysts and ligands.
Biological Studies: It is employed in studies investigating the role of secondary amines in biological systems and their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The methoxyethyl group and the chiral centers play a crucial role in determining the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpiperazine: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
2-(2-Methoxyethyl)piperazine: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.
N-Methylpiperazine: Contains only one methyl group, leading to different biological activity and applications.
Uniqueness
(2R,5S)-2-(2-methoxyethyl)-1,5-dimethylpiperazine is unique due to its specific chiral centers and the presence of both methoxyethyl and methyl groups
Properties
IUPAC Name |
2-(2-methoxyethyl)-1,5-dimethylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-7-11(2)9(6-10-8)4-5-12-3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXMXWGNCPHGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1)CCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654979 | |
Record name | 2-(2-Methoxyethyl)-1,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-48-2 | |
Record name | 2-(2-Methoxyethyl)-1,5-dimethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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